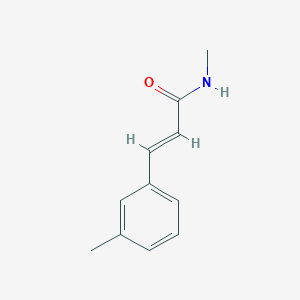![molecular formula C16H17NO6S B7571343 2-[(3,4-Dimethoxyphenyl)sulfonylamino]-5-methylbenzoic acid](/img/structure/B7571343.png)
2-[(3,4-Dimethoxyphenyl)sulfonylamino]-5-methylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3,4-Dimethoxyphenyl)sulfonylamino]-5-methylbenzoic acid is a chemical compound that is commonly used in scientific research. It is also known as Methyl 2-[(3,4-dimethoxyphenyl)sulfonylamino]-5-methylbenzoate or Methyl 2-[(3,4-dimethoxyphenyl)sulfonyl]amino]-5-methylbenzoate. The compound has a molecular formula of C17H19NO6S and a molecular weight of 377.40 g/mol.
作用機序
The mechanism of action of 2-[(3,4-Dimethoxyphenyl)sulfonylamino]-5-methylbenzoic acid involves the inhibition of protein-protein interactions between c-Myc and Max. The compound binds to the c-Myc protein and prevents it from interacting with Max. This inhibition leads to the downregulation of c-Myc target genes, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(3,4-Dimethoxyphenyl)sulfonylamino]-5-methylbenzoic acid have been extensively studied in vitro. The compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, the compound has been shown to inhibit angiogenesis, the formation of new blood vessels that is necessary for tumor growth.
実験室実験の利点と制限
One advantage of using 2-[(3,4-Dimethoxyphenyl)sulfonylamino]-5-methylbenzoic acid in lab experiments is its specificity for the c-Myc protein. The compound has been shown to selectively inhibit the interaction between c-Myc and Max, without affecting other protein-protein interactions. However, one limitation of using the compound is its low solubility in water, which can make it difficult to use in some experimental systems.
将来の方向性
In the future, 2-[(3,4-Dimethoxyphenyl)sulfonylamino]-5-methylbenzoic acid could be used as a therapeutic agent for cancer treatment. However, further studies are needed to determine the efficacy and safety of the compound in vivo. In addition, the compound could be used as a tool compound to study the role of protein-protein interactions in other diseases, such as neurodegenerative diseases. Furthermore, the synthesis of analogs of the compound could lead to the development of more potent and selective inhibitors of c-Myc.
合成法
The synthesis of 2-[(3,4-Dimethoxyphenyl)sulfonylamino]-5-methylbenzoic acid involves a multi-step process. Initially, the starting material, 3,4-dimethoxybenzaldehyde, is reacted with methyl 2-bromo-5-methylbenzoate in the presence of a base to form the corresponding ester. The ester is then treated with sulfonamide and base to form 2-[(3,4-Dimethoxyphenyl)sulfonylamino]-5-methylbenzoic acid.
科学的研究の応用
2-[(3,4-Dimethoxyphenyl)sulfonylamino]-5-methylbenzoic acid is commonly used in scientific research as a tool compound to study the role of protein-protein interactions. The compound has been shown to inhibit the interaction between the transcription factor, c-Myc, and its binding partner, Max. This inhibition leads to the downregulation of c-Myc target genes, which are involved in cell proliferation and survival. Therefore, 2-[(3,4-Dimethoxyphenyl)sulfonylamino]-5-methylbenzoic acid is a potential therapeutic agent for cancer treatment.
特性
IUPAC Name |
2-[(3,4-dimethoxyphenyl)sulfonylamino]-5-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO6S/c1-10-4-6-13(12(8-10)16(18)19)17-24(20,21)11-5-7-14(22-2)15(9-11)23-3/h4-9,17H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIBOSHCLXTKNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(Cyclohex-3-ene-1-carbonyl)piperazin-1-yl]-2-methoxyethanone](/img/structure/B7571268.png)
![[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-(1-methylpyrrol-2-yl)methanone](/img/structure/B7571276.png)
![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-1-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B7571278.png)

![N-[3-(3,5-dimethylpyrazol-1-yl)-2-methylpropyl]-2-sulfanylidene-1H-pyridine-3-carboxamide](/img/structure/B7571293.png)
![N-[1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidin-3-yl]methanesulfonamide](/img/structure/B7571304.png)



![1-[[1-(2-morpholin-4-ylethyl)pyrrolidin-3-yl]methyl]-3-(1H-pyrazol-4-yl)urea](/img/structure/B7571333.png)

![N-[(3-ethoxyphenyl)methyl]pyrimidin-2-amine](/img/structure/B7571351.png)
